2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]
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Overview
Description
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a pyrrolo[1,2-a]pyrazine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), produces the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyclopropane ring and the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride
- Spiro[cyclopropane-1,4’(1’H)-[2,6]naphthyridin]-1’-one, 7’-chloro-2’,3’-dihydro-
Uniqueness
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,1'-cyclopropane] |
InChI |
InChI=1S/C9H12N2/c1-2-8-6-10-7-9(3-4-9)11(8)5-1/h1-2,5,10H,3-4,6-7H2 |
InChI Key |
YIJBSWIAXLOIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=CC=CN23 |
Origin of Product |
United States |
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